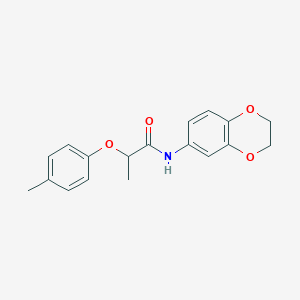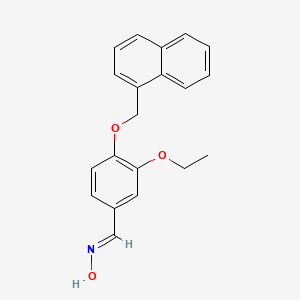
1-(2,4-dichlorobenzyl)-N'-(2,3-dimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis The synthesis of related pyrazole-3-carbohydrazide derivatives involves meticulous organic synthesis techniques, characterized by the reaction of specific hydrazides with various aldehydes to form the desired products. These syntheses are often supplemented by spectroscopic methods such as FT-IR, NMR, and ESI-MS for characterization. The process highlights the significance of precise conditions and reagents to achieve the target molecular framework, indicating the complexity and specificity required in synthesizing such compounds (Karrouchi et al., 2020).
Molecular Structure Analysis The molecular structure of these compounds is typically confirmed through single-crystal X-ray diffraction, revealing the (E)-configuration of the azomethine group, which is crucial for the compound's bioactivity. Theoretical calculations, such as DFT, further elucidate the electronic structure and conformations in different media, providing insight into the molecule's stability and reactivity (Karrouchi et al., 2020).
Chemical Reactions and Properties These compounds undergo specific chemical reactions that are influenced by their structure, such as protonation, which occurs at particular nitrogen atoms due to the presence of negative charges. Molecular Electrostatic Potential (MEP) surface mapping identifies nucleophilic and electrophilic sites, offering a detailed view of the molecule's reactive regions. This information is essential for understanding the chemical behavior and potential reactivity of the compound (Karrouchi et al., 2020).
Physical Properties Analysis The physical properties, such as solvation energy and dipole moments, are significant for assessing the compound's behavior in different environments. These properties are determined through calculations and experimental measurements, revealing how the compound interacts with solvents and its potential bioavailability (Karrouchi et al., 2020).
Chemical Properties Analysis The chemical properties, including stability and reactivity, are closely tied to the compound's molecular structure and electronic configuration. NBO analysis and frontier orbital studies provide a deeper understanding of these aspects by examining electron distribution and potential chemical transformations, which are critical for predicting the compound's behavior in biological systems and its interaction with proteins (Karrouchi et al., 2020).
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization :
- A study by Karrouchi et al. (2021) detailed the synthesis and structural characterization of a similar pyrazole-3-carbohydrazide derivative. This research involved spectroscopic methods and molecular docking studies, suggesting the compound's potential as an anti-diabetic agent (Karrouchi et al., 2021).
Molecular Docking and Biological Evaluation :
- Another study by Karrouchi et al. (2020) explored a related compound, focusing on its synthesis, X-ray structure, and biological evaluation. This research included molecular docking studies, revealing its potential for anti-diabetic activity (Karrouchi et al., 2020).
Conformational Studies and Stability Analysis :
- Channar et al. (2019) conducted a study on a pyrazole derivative, examining its synthesis, conformational studies, and stability. The research provided insights into the molecular structure and potential applications of such compounds (Channar et al., 2019).
Antioxidant and Antitumor Activities :
- Research by El Sadek et al. (2014) investigated the antioxidant and antitumor activities of carbohydrazide derivatives, highlighting the significant potential of these compounds in medicinal chemistry (El Sadek et al., 2014).
Corrosion Protection and Adsorption Studies :
- Paul et al. (2020) studied the corrosion protection behavior of carbohydrazide-pyrazole compounds, providing valuable insights into their industrial applications, particularly in protecting metals against corrosion (Paul et al., 2020).
Propiedades
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O3/c1-28-18-5-3-4-13(19(18)29-2)11-23-24-20(27)17-8-9-26(25-17)12-14-6-7-15(21)10-16(14)22/h3-11H,12H2,1-2H3,(H,24,27)/b23-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGDEGBPEYQBEQ-FOKLQQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)C2=NN(C=C2)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=O)C2=NN(C=C2)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![((3R*,4R*)-1-[(3-amino-2-thienyl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5504181.png)
![4-{2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-2-oxoethyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride](/img/structure/B5504186.png)
![3-({[1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5504194.png)
![[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl][1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-4-piperidinyl]amine dihydrochloride](/img/structure/B5504196.png)

![2-benzyl-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5504201.png)
![9-(5-ethyl-2-methylpyrimidin-4-yl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5504210.png)


![6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5504232.png)

![2-[(1S*,5R*)-6-(cyclopropylmethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B5504246.png)